
Bis(butylcyclopentadienyl)difluorotitanium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(butylcyclopentadienyl)difluorotitanium(IV) is an organometallic compound consisting of a difluorotitanium(IV) center bound to two butylcyclopentadienyl ligands. It is also referred to as bis(2-butylcyclopentadienyl)difluorotitanium(IV) or TiCl2(C5H9)2. This compound is of interest due to its unique properties and potential applications in various scientific and industrial fields.
科学的研究の応用
Bis(butylcyclopentadienyl)difluorotitanium(IV) has been studied for its potential applications in various scientific and industrial fields. In particular, it has been studied as a catalyst for organic reactions, such as the hydrogenation of alkenes, the oxidation of alcohols, and the hydroformylation of olefins. It has also been studied as a catalyst for the polymerization of olefins, and as a catalyst for the synthesis of polymers from carbon dioxide and epoxides. Additionally, it has been studied for its potential use in the production of optically active compounds, as well as for its potential use in the production of pharmaceuticals.
作用機序
The mechanism of action of bis(butylcyclopentadienyl)difluorotitanium(IV) is not fully understood. However, it is believed that the reaction proceeds by a two-step mechanism, involving a nucleophilic attack of the titanium(IV) center on the electrophilic carbon atom of the substrate, followed by a proton transfer to the titanium(IV) center. The protonation of the titanium(IV) center is believed to be the rate-determining step in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(butylcyclopentadienyl)difluorotitanium(IV) are not well understood. However, in vitro studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, in vitro studies have shown that it can act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
The advantages of using bis(butylcyclopentadienyl)difluorotitanium(IV) in laboratory experiments include its low cost, its stability in air and water, and its ability to catalyze a variety of organic reactions. The main limitation of using this compound in laboratory experiments is its low solubility in organic solvents, which can make it difficult to use in some reactions.
将来の方向性
The potential future directions for bis(butylcyclopentadienyl)difluorotitanium(IV) are numerous. One potential direction is the development of new catalysts based on this compound for the synthesis of polymers from carbon dioxide and epoxides. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient catalysts for organic reactions. Finally, research into the synthesis of optically active compounds using this compound could lead to the development of new materials with optical properties.
合成法
Bis(butylcyclopentadienyl)difluorotitanium(IV) can be synthesized from titanium(IV) chloride and two equivalents of butylcyclopentadienyl in a two-step reaction. The first step involves the addition of butylcyclopentadienyl to titanium(IV) chloride, forming a titanium(IV) chloride-butylcyclopentadienyl complex. The second step involves the addition of a second equivalent of butylcyclopentadienyl, resulting in the formation of the desired product, bis(butylcyclopentadienyl)difluorotitanium(IV).
特性
IUPAC Name |
2-butylcyclopenta-1,3-diene;difluorotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2FH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKRWABQVPJZEF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703073 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85722-07-2 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

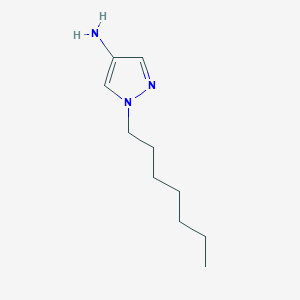
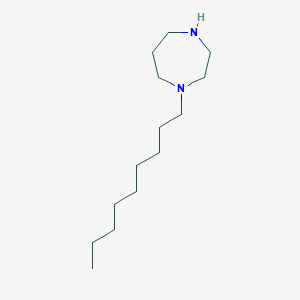

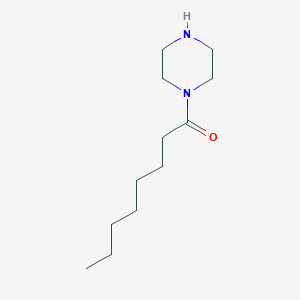
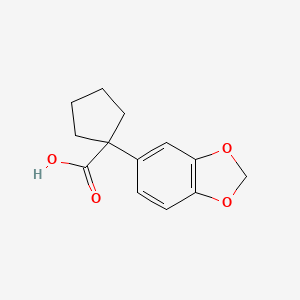
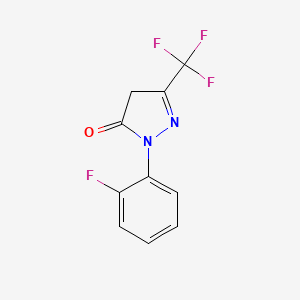
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
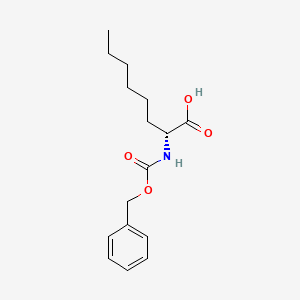
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
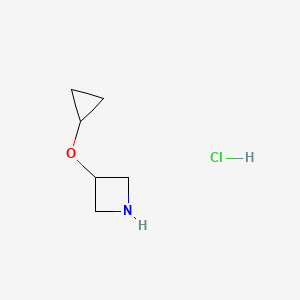
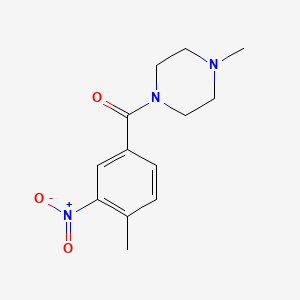

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)